Tetracycline n-hexylsulfamate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
16063-82-4 |
|---|---|
Molecular Formula |
C28H39N3O11S |
Molecular Weight |
625.69 |
IUPAC Name |
4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hexylsulfamic acid |
InChI |
InChI=1S/C22H24N2O8.C6H15NO3S/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-2-3-4-5-6-7-11(8,9)10/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);7H,2-6H2,1H3,(H,8,9,10) |
InChI Key |
OPWFFYIOWKVZBJ-UHFFFAOYSA-N |
SMILES |
CCCCCCNS(=O)(=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Synonyms |
tetracycline hexylsulfamate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tetracycline N Hexylsulfamate
Historical and Contemporary Approaches to Tetracycline (B611298) Core Synthesis
The tetracyclines are a class of antibiotics characterized by a four-ring (tetracyclic) core. nih.gov Their production has historically been dominated by methods that utilize microorganisms, but the need for novel analogues has driven the development of purely synthetic routes.
For many years, all commercially available tetracycline antibiotics were produced through fermentation-based semisynthesis. harvard.edu This process begins with the isolation of a natural tetracycline, such as chlortetracycline (B606653) or oxytetracycline (B609801), from bacterial cultures like Streptomyces aureofaciens. google.comscripps.edu These natural products are then chemically modified to create other derivatives. For instance, the discovery that the C6-hydroxyl group could be reductively removed led to the development of important second-generation antibiotics like doxycycline (B596269) and minocycline. harvard.edu
However, this reliance on natural starting materials imposes significant limitations. Semisynthesis restricts the possible structural modifications to those that are chemically feasible on the existing tetracycline scaffold. harvard.eduacs.org This inherent limitation has constrained the exploration of new tetracycline analogues that could potentially overcome issues like bacterial resistance. harvard.eduresearchgate.net The development of resistance is a major public health concern, often arising from genes that code for efflux pumps or ribosomal protection proteins, which limit the efficacy of older tetracyclines. nih.gov
To overcome the limitations of semisynthesis, researchers have pursued total synthesis, which builds the complex tetracycline molecule from simple, readily available starting materials. The first total synthesis of a biologically active tetracycline was a landmark achievement, but it was a lengthy and low-yielding process. google.comscripps.edu More recent and practical total synthetic routes have been developed, enabling the creation of a wide array of novel tetracycline analogues with structural modifications that were previously inaccessible. harvard.eduacs.org These modern strategies provide a powerful platform for discovering new antibiotics with improved properties. researchgate.netnih.gov
A significant breakthrough in tetracycline total synthesis has been the development of convergent strategies that use powerful bond-forming reactions to construct the tetracyclic core. Among the most successful are the Michael–Claisen and Michael–Dieckmann cyclization reactions. nih.govharvard.edu
These methods typically involve the convergent coupling of a precursor for the AB-ring system with a precursor for the D-ring. acs.orgnih.gov The key C-ring is formed via a Michael–Claisen or Michael–Dieckmann condensation. nih.govthieme-connect.com For example, a D-ring ortho-toluate anion can be reacted with a key AB enone in a Michael–Claisen cyclization to construct the tetracyclic core. harvard.edu This approach has proven to be robust and versatile, allowing for the synthesis of a diverse range of analogues by varying the structure of the D-ring precursor. acs.orgnih.gov The reaction cascade involves an initial Michael addition followed by an intramolecular Claisen or Dieckmann condensation to form the C-ring. harvard.edunih.gov
The tetracycline molecule is characterized by its high density of stereocenters, making stereochemical control a critical challenge in its synthesis. google.combaranlab.org Early total syntheses struggled to control the stereochemistry at all chiral centers. baranlab.org
Modern synthetic routes, particularly those employing the Michael–Claisen cyclization, have demonstrated a high degree of stereochemical control. acs.orgnih.gov The reaction between the D-ring and AB-ring precursors often proceeds with remarkable diastereoselectivity, yielding predominantly the desired stereoisomer that matches the natural product's configuration. acs.orgorganic-chemistry.org Evidence suggests that the Michael addition occurs rapidly at low temperatures, while the subsequent Claisen cyclization is the rate-determining step that locks in the stereochemistry. acs.orgnih.govcapes.gov.br This stereocontrol is crucial for the biological activity of the resulting antibiotic. nih.govnih.gov
Total Synthetic Strategies for Tetracycline Scaffolds
Specific Synthetic Routes for Tetracycline N-Hexylsulfamate
While total synthesis provides access to novel core structures, derivatization of existing tetracyclines remains a key method for producing specific analogues.
This compound is synthesized through the direct chemical modification of tetracycline. The process involves reacting tetracycline with an N-alkylsulfamic acid, specifically N-hexylsulfamic acid. This reaction is typically carried out in a slightly warmed alcoholic solution to facilitate the formation of the sulfamate (B1201201) derivative. google.com
Optimized Reaction Conditions and Solvent Systems
The synthesis of this compound is achieved by reacting tetracycline with n-hexylsulfamic acid in a suitable solvent system. The reaction is typically carried out in a "slightly warm alcoholic solution," which facilitates the dissolution of the reactants and promotes the formation of the sulfamate salt. google.com
While specific optimized parameters for the synthesis of this compound are not extensively detailed in publicly available literature, analogous synthetic strategies for other tetracycline derivatives provide insights into potential optimization of reaction conditions. Key parameters that can be adjusted to maximize yield and purity include the choice of solvent, reaction temperature, and molar ratio of reactants.
Solvent Systems:
The selection of an appropriate solvent system is critical for the successful synthesis of this compound. Alcohols are the preferred solvents due to their ability to dissolve both the tetracycline base and the n-hexylsulfamic acid.
| Solvent Type | Examples | Rationale for Use |
| Primary Alcohols | Methanol (B129727), Ethanol | Good solvency for tetracycline and its salts. |
| Aqueous-Alcohol Mixtures | Methanol/Water, Ethanol/Water | Can enhance the solubility of reactants and facilitate purification by crystallization. google.com |
The use of aqueous-alcoholic solutions may require careful control of pH to ensure the stability of the tetracycline molecule, which is known to be susceptible to degradation at both acidic and basic extremes. google.com
Reaction Temperature:
The term "slightly warm" suggests that the reaction is conducted at a temperature moderately above ambient conditions. The optimal temperature would be a balance between achieving a reasonable reaction rate and preventing the thermal degradation of the tetracycline molecule. In related syntheses of tetracycline derivatives, temperatures can range from room temperature up to gentle reflux, depending on the specific reactants and solvent used.
Reactant Stoichiometry:
The molar ratio of tetracycline to n-hexylsulfamic acid is another crucial parameter. Typically, a slight excess of the sulfamic acid may be used to ensure complete conversion of the tetracycline. However, a large excess should be avoided to minimize the complexity of the subsequent purification process.
Purification and Isolation Techniques for this compound
Following the synthesis, the purification and isolation of this compound are essential to remove unreacted starting materials, by-products, and any degradation products. The purification strategy is largely dictated by the physicochemical properties of the target compound and the impurities present.
Crystallization:
Crystallization is a primary method for the purification of tetracycline derivatives. Given that the synthesis is performed in an alcoholic solution, the product can often be induced to crystallize directly from the reaction mixture upon cooling or by the addition of an anti-solvent.
Cooling Crystallization: The reaction mixture can be slowly cooled to reduce the solubility of the this compound, leading to its precipitation as crystals.
Anti-Solvent Precipitation: An anti-solvent, in which the desired compound is insoluble or poorly soluble, can be added to the reaction mixture to induce precipitation. For tetracycline derivatives, ethers or aliphatic hydrocarbons are sometimes used as anti-solvents.
In the purification of tetracycline itself, the addition of citric acid to an aqueous-alcohol solution has been shown to effectively reduce both organic and inorganic impurities during crystallization. google.com A similar approach could potentially be adapted for the purification of its sulfamate derivative.
Chromatographic Methods:
For achieving high purity, particularly for the removal of structurally similar impurities such as epimers of tetracycline, chromatographic techniques are often employed.
| Chromatographic Technique | Stationary Phase | Mobile Phase | Application |
| Column Chromatography | Silica Gel, Alumina | Gradients of organic solvents (e.g., chloroform, methanol) | Separation of the target compound from unreacted starting materials and less polar by-products. |
| Reverse-Phase Chromatography (RPC) | C18-functionalized silica | Acetonitrile/water or methanol/water mixtures, often with a pH modifier | Effective for separating tetracyclines and their derivatives based on hydrophobicity. |
Filtration and Drying:
Once the purified solid is obtained, either through crystallization or precipitation, it is isolated by filtration. The collected solid is then washed with a suitable solvent to remove any residual impurities from the mother liquor. The final product is typically dried under vacuum to remove all traces of solvent.
Mechanistic Investigations of Tetracycline N Hexylsulfamate
Elucidation of Ribosomal Binding Dynamics
Tetracyclines, a class of broad-spectrum antibiotics, exert their bacteriostatic effect by inhibiting protein synthesis. nih.gov This inhibition is achieved through a targeted interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. The binding of tetracyclines is a reversible process, which explains their primarily bacteriostatic rather than bactericidal nature. wikipedia.orgnih.gov
Interaction with the Bacterial 30S Ribosomal Subunit
The primary target of tetracycline (B611298) and its derivatives is the 30S ribosomal subunit, a smaller component of the bacterial 70S ribosome. nih.govtoku-e.com This interaction is highly specific to the prokaryotic ribosome, which is a key factor in the selective toxicity of tetracyclines against bacteria. toku-e.commsdvetmanual.com The binding is a sophisticated process involving a single high-affinity binding site on the 30S subunit. toku-e.com This primary binding site, often referred to as the Tet-1 site, is located within the decoding center of the 30S subunit. rcsb.orgembopress.org The binding pocket is predominantly formed by the 16S rRNA and is characterized by its depth and width, allowing for hydrophobic and stacking interactions with the tetracycline molecule. rcsb.org While the primary interaction is with the 30S subunit, some studies suggest a lesser degree of binding to the 50S ribosomal subunit as well. wikipedia.orgdrugbank.com
The interaction between tetracycline and the 30S subunit is not merely a simple docking event. It is a dynamic process with a significant activation energy, following first-order reaction kinetics. embopress.org This interaction can induce conformational changes in the ribosome, which are crucial for the subsequent inhibition of protein synthesis.
Role of 16S rRNA in Binding Affinity
The 16S rRNA, a major component of the 30S ribosomal subunit, plays a pivotal role in the binding of tetracyclines. reactome.orgnih.gov The primary binding site for tetracyclines is formed by a highly conserved region of the 16S rRNA. nih.gov Specifically, nucleotides within helix 34 (h34) and the loop of helix 31 (h31) of the 16S rRNA are crucial for creating the binding pocket. nih.govmdpi.com Hydrogen bonds between the tetracycline molecule and specific nucleotides, such as A965, contribute to the stability of the interaction. rcsb.org
Mutations in the 16S rRNA, particularly in regions forming the tetracycline binding site, can lead to resistance. For instance, a G1058C substitution in helix 34 of the 16S rRNA has been associated with tetracycline resistance. researchgate.net This highlights the critical importance of the specific rRNA structure for the binding affinity of tetracyclines. While the primary binding site is well-established, some studies have proposed the existence of a second high-affinity binding site within the 3'-major domain of the 16S rRNA. nih.gov
Mechanisms of Cellular Uptake in Bacterial Species
For tetracyclines to reach their intracellular target, the ribosome, they must first cross the bacterial cell envelope. In Gram-negative bacteria, this involves traversing both the outer membrane and the inner cytoplasmic membrane.
Passive Diffusion through Outer Membrane Porins (e.g., OmpF, OmpC)
The initial entry of tetracyclines into Gram-negative bacteria occurs through passive diffusion across the outer membrane. wikipedia.orgnih.gov This process is facilitated by porin channels, which are protein structures that form water-filled channels through the outer membrane. nih.gov The major non-specific porins, OmpF and OmpC, are the primary conduits for tetracycline entry. nih.govnih.gov
The expression levels of these porins can significantly impact the susceptibility of bacteria to tetracyclines. A reduction in the expression of OmpF, for instance, has been linked to decreased accumulation of tetracycline and other antibiotics. nih.gov Conversely, increased expression of OmpF can enhance the susceptibility of bacteria to certain antibiotics. nih.gov The importance of these porins is further underscored by the observation that mutants lacking these outer membrane porins exhibit decreased susceptibility to tetracyclines. nih.gov
Role of Cation-Tetracycline Complexes in Transport (e.g., Mg2+)
The transport of tetracyclines across the outer membrane is not a simple diffusion of the free drug molecule. It is widely believed that tetracyclines traverse the porin channels as a chelate complex with a divalent cation, most likely magnesium (Mg2+). nih.govnih.gov The formation of this positively charged cation-tetracycline complex is thought to be crucial for its passage through the porin channels. nih.gov
Once in the periplasm, the space between the outer and inner membranes, the tetracycline-Mg2+ complex likely dissociates. This allows the more lipophilic, uncharged form of tetracycline to diffuse across the inner cytoplasmic membrane and into the cytoplasm. nih.gov The uptake across the cytoplasmic membrane is an energy-dependent process, driven by the pH gradient (ΔpH) component of the proton motive force. nih.gov Inside the cytoplasm, where the pH and divalent metal ion concentrations are higher, tetracycline molecules are likely to become chelated again, with the Mg2+-tetracycline complex being the active form that binds to the ribosome. nih.govnih.gov
Energy-Dependent Uptake Mechanisms
Tetracyclines can enter microbial cells through both passive diffusion and an energy-dependent active transport system, which allows for their accumulation at high concentrations within susceptible bacteria. msdvetmanual.combiomedpharmajournal.org This active uptake is a key factor in their selective activity against microbial cells over mammalian cells. msdvetmanual.com However, no specific studies were found that detail the energy-dependent uptake mechanisms of Tetracycline n-hexylsulfamate. Research on how the n-hexylsulfamate substitution might influence the affinity for or efficiency of bacterial transport systems has not been published.
Modulation of Bacterial Resistance Mechanisms by this compound
Bacterial resistance to tetracyclines is commonly achieved through two primary mechanisms: the acquisition of genes encoding for efflux pumps that actively expel the antibiotic from the cell, or ribosomal protection proteins that prevent the drug from binding to its target. wikipedia.org Newer tetracycline derivatives have been specifically designed to overcome these resistance strategies. nih.gov
Overcoming Efflux Pump-Mediated Resistance
Efflux pumps are a major cause of tetracycline resistance, preventing the antibiotic from reaching the inhibitory concentrations needed at its ribosomal target. wikipedia.org The development of new tetracycline analogues often focuses on creating molecules that are poor substrates for these pumps. For instance, the addition of bulky side chains can hinder recognition and transport by efflux proteins. msdvetmanual.com Some novel synthetic tetracyclines, such as 8-azatetracyclines, have been identified that can overcome both tet(K) and tet(M) resistance mechanisms. nih.govcapes.gov.bracs.org However, there is no specific research available that evaluates the ability of this compound to evade or inhibit bacterial efflux pumps.
Counteracting Ribosomal Protection Proteins
Ribosomal protection proteins (RPPs) work by binding to the ribosome and dislodging the tetracycline molecule, thereby allowing protein synthesis to proceed. wikipedia.orgwikipedia.org Certain modifications to the tetracycline structure, particularly at the D-ring, have yielded derivatives like glycylcyclines (e.g., tigecycline) and aminomethylcyclines, which show improved activity against bacteria possessing RPPs such as Tet(M). nih.gov There are currently no published studies investigating the effectiveness of this compound in counteracting ribosomal protection proteins.
Potential for Avoiding Enzymatic Inactivation (e.g., Tet(X))
A less common, but still significant, form of tetracycline resistance is the enzymatic inactivation of the drug. biomedpharmajournal.org The Tet(X) enzyme, for example, is a monooxygenase that chemically modifies tetracycline, rendering it inactive. The potential for this compound to avoid this enzymatic inactivation has not been explored in the available scientific literature.
Molecular Modeling and In Silico Studies of this compound
Molecular modeling and in silico docking are powerful tools used to predict the interaction between antibiotics and their targets, guiding the design of new and more effective derivatives.
Ligand-Protein Docking with Ribosomal Targets
The primary target of tetracycline antibiotics is the 30S ribosomal subunit, where they bind and inhibit protein synthesis. wikipedia.orgdrugbank.comnih.gov While numerous studies have modeled the interaction of various tetracyclines with bacterial ribosomes, no such data is available for this compound.
The only located in silico study involving this compound investigated its interaction with the Elongation Factor-1 alpha (EF1-α) protein of the protozoan parasite Leishmania donovani, not a bacterial ribosomal target. In that study, this compound exhibited a high dock score, suggesting a potential interaction with this non-bacterial protein. Current time information in Bangalore, IN.
Simulation of Interactions with Resistance Proteins
Computational simulations, particularly molecular dynamics (MD), are powerful tools for visualizing and understanding the dynamic interactions between a ligand, such as a tetracycline derivative, and its protein target. nih.govnih.gov These simulations model the movement of atoms and molecules over time, providing insights into the stability of the drug-protein complex and the specific interactions that govern binding.
Bacteria have evolved several mechanisms to resist tetracyclines, with two of the most significant being efflux pumps and ribosomal protection proteins. wikipedia.orgnih.govnih.gov
Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. wikipedia.orgnih.gov The TetR repressor protein is a key regulator of the expression of some of these pumps. nih.gov In the absence of tetracycline, TetR binds to the bacterial DNA, repressing the transcription of the efflux pump gene. nih.gov When a tetracycline derivative binds to TetR, it induces a conformational change in the protein, causing it to dissociate from the DNA and allowing the pump to be expressed. nih.govnih.gov Molecular dynamics simulations can model the binding of a tetracycline derivative to TetR, revealing the key amino acid residues involved in the interaction and the subsequent allosteric changes. nih.gov
Ribosomal Protection Proteins (RPPs): These proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge the tetracycline molecule from its binding site, allowing protein synthesis to resume. wikipedia.orgnih.govresearchgate.net Simulations can elucidate the mechanism by which RPPs interact with the ribosome and how the binding of a tetracycline derivative might be affected. researchgate.net
The following table summarizes the types of interactions that are typically analyzed in these simulations.
| Interaction Type | Description | Key Atoms/Residues Involved (Examples) |
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Backbone and side-chain atoms of amino acids (e.g., Asp, Gln, Asn, Arg, Lys), water molecules. |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules. | Nonpolar amino acid residues (e.g., Val, Leu, Ile, Phe, Trp). |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in close proximity. |
| Salt Bridges | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. | Acidic (Asp, Glu) and basic (Lys, Arg, His) amino acid residues. |
| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | Aromatic residues (e.g., Phe, Tyr, Trp, His). |
Prediction of Binding Energies and Conformational Changes
A critical aspect of evaluating a potential new antibiotic is determining its binding affinity for its target protein. Computational methods can predict the binding energy, which is a measure of the strength of the interaction between the drug and the protein. A more negative binding energy generally indicates a stronger and more stable interaction.
Binding Energy Prediction: Techniques like molecular docking and free energy perturbation can be used to calculate the binding free energy of a ligand to a protein. etflin.com For instance, in silico studies on various tetracycline derivatives have shown a range of binding affinities for the TetR protein. etflin.com These predictions help in prioritizing compounds for synthesis and further testing.
Conformational Changes: The binding of a tetracycline derivative to a resistance protein often induces significant conformational changes in the protein's structure. nih.govnih.gov For example, the binding of tetracycline to TetR causes a pendulum-like motion of specific helices, which ultimately leads to its release from the DNA operator. nih.gov These changes can be predicted and analyzed using molecular dynamics simulations, providing a detailed picture of the allosteric mechanism of resistance. nih.govnih.gov The analysis of these conformational shifts is crucial for understanding how resistance is conferred and for designing derivatives that can evade these mechanisms.
The table below provides illustrative binding energies for different tetracycline derivatives with the TetR protein, as reported in computational studies.
| Compound | R4 Substituent | Binding Energy (kcal/mol) |
| C1 | Fluoro | -8.9 |
| C11 | Methyl | -8.4 |
| C12 | Ethyl | -8.5 |
| C14 | Isopropyl | -7.7 |
| C16 | Ethenyl | -7.7 |
| C17 | Ethynyl | -8.6 |
| Data is illustrative and based on a study of tetracycline derivatives binding to the TetR protein. etflin.com |
Based on a comprehensive search of available scientific literature, there is no specific information or published research data on the chemical compound “this compound.” The search results provide extensive information on the broader class of tetracycline antibiotics, including their general mechanisms of action, spectrum of activity, and characteristics. However, no studies, data tables, or preclinical evaluations for the specific derivative, this compound, could be identified.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the specific and detailed outline requested, as no research findings exist in the public domain for this particular compound. Fulfilling the request would require fabricating data, which is beyond the scope of providing factual and accurate information.
Preclinical Biological Activity of Tetracycline N Hexylsulfamate
Evaluation in Preclinical Animal Models of Infection
Efficacy in Murine Sepsis Models
Sepsis remains a significant challenge in critical care, and murine models are crucial for the preclinical evaluation of new therapeutic agents. While specific data on the efficacy of Tetracycline (B611298) N-hexylsulfamate in murine sepsis models is not available in the reviewed literature, the broader class of tetracyclines has demonstrated potential immunomodulatory and anti-inflammatory effects in such models.
Tetracyclines, such as doxycycline (B596269), have been shown to improve survival and ameliorate organ injury in murine sepsis models induced by methods like cecal ligation and puncture (CLP). nih.gov These effects are often attributed to the modulation of various inflammatory pathways. For instance, doxycycline has been observed to decrease the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in both plasma and lung homogenates of septic mice. nih.gov Furthermore, some tetracyclines can inhibit nitric oxide (NO) synthesis, which plays a role in the pathophysiology of septic shock. nih.gov
The following table summarizes the reported effects of some tetracyclines in murine sepsis models, which could provide a basis for hypothesizing the potential efficacy of novel derivatives like Tetracycline N-hexylsulfamate.
| Tetracycline Derivative | Murine Sepsis Model | Key Findings |
| Doxycycline | Cecal Ligation and Puncture (CLP) | Improved survival; Decreased plasma and lung levels of IL-1β, IL-6, and TNF-α. nih.gov |
| CMT-3 | Cecal Ligation and Puncture (CLP) | Inhibited TNF-α secretion and activation of p38 and p42/44–MAPK pathways. nih.gov |
| Doxycycline | Lipopolysaccharide (LPS) injection | Prevented septic shock by inhibiting nitrate production. nih.gov |
Efficacy in Murine Models of Specific Bacterial Infections (e.g., Mycobacterium abscessus)
Mycobacterium abscessus is an emerging pathogen known for its intrinsic resistance to many antibiotics, making the development of new treatments a priority. nih.gov Murine models of M. abscessus infection are instrumental in the preclinical assessment of new drug candidates. nih.gov Although no studies specifically evaluating this compound against M. abscessus were identified, other tetracyclines have been investigated.
M. abscessus exhibits a high level of intrinsic resistance to tetracyclines, which has been attributed to a tetracycline-inactivating monooxygenase. nih.gov However, newer generation tetracyclines, such as tigecycline (B611373) and omadacycline, have shown some efficacy in murine models of M. abscessus infection. nih.govresearchgate.net For instance, tigecycline has demonstrated bactericidal activity in these models. researchgate.net
The table below presents findings on the efficacy of select tetracyclines against M. abscessus in murine infection models.
| Tetracycline Derivative | Murine Model | Key Findings |
| Omadacycline | Not specified | Exhibited efficacy when administered alone and in combination with other antibiotics. nih.gov |
| Tigecycline | Nude mice | Displayed bactericidal activity. researchgate.net |
Comparative Efficacy with Existing Tetracyclines in Animal Studies
Direct comparative efficacy studies in animals involving this compound and other existing tetracyclines were not found in the available literature. However, the development of newer tetracyclines has been driven by the need to overcome resistance mechanisms and improve upon the pharmacokinetic and pharmacodynamic profiles of earlier generations.
Newer tetracyclines like tigecycline, omadacycline, and eravacycline have been designed to evade common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins. nih.gov For example, omadacycline has demonstrated activity against a broad spectrum of bacteria, including those resistant to older tetracyclines. nih.gov
A hypothetical comparative study could evaluate the efficacy of this compound against a panel of tetracycline-resistant pathogens in a murine infection model, with key endpoints being bacterial load reduction and survival rates. The results could be benchmarked against older tetracyclines (e.g., tetracycline, doxycycline) and newer generation agents (e.g., tigecycline, omadacycline).
Below is an illustrative table structure for such a comparative study.
| Compound | Bacterial Strain | Murine Infection Model | Key Efficacy Endpoint | Outcome |
| This compound | Tetracycline-resistant E. coli | Peritonitis model | Bacterial load in peritoneal fluid | Data not available |
| Tetracycline | Tetracycline-resistant E. coli | Peritonitis model | Bacterial load in peritoneal fluid | Data not available |
| Doxycycline | Tetracycline-resistant E. coli | Peritonitis model | Bacterial load in peritoneal fluid | Data not available |
| Tigecycline | Tetracycline-resistant E. coli | Peritonitis model | Bacterial load in peritoneal fluid | Data not available |
Preclinical Pharmacokinetic and Pharmacodynamic Profiles of Tetracycline N Hexylsulfamate in Animal Models
Absorption Characteristics in Various Animal Species (e.g., oral, intravenous)
No specific data is available for Tetracycline (B611298) N-hexylsulfamate.
Distribution Patterns in Animal Tissues and Fluids
No specific data is available for Tetracycline N-hexylsulfamate.
Quantification in Plasma, Serum, and Organ Tissues (e.g., liver, kidney, lung, brain)
No specific quantification data is available for this compound.
Volume of Distribution (Vd) Determinations
No specific Volume of Distribution data is available for this compound.
Metabolism and Biotransformation Studies in Animal Models
No specific metabolism or biotransformation studies are available for this compound.
Identification of Metabolites
No specific metabolites have been identified for this compound.
Pathways of Biotransformation
No specific biotransformation pathways have been described for this compound.
Excretion Routes and Elimination Kinetics in Animals
The elimination of tetracyclines from the body in animal models occurs through multiple pathways, with renal and biliary excretion being the most significant. The specific route and rate can be influenced by the animal species, the specific tetracycline derivative, and the route of administration.
Renal and Biliary Excretion
Biliary elimination also plays a noteworthy role in the excretion of tetracyclines, with approximately 10% to 20% of a dose being excreted through this pathway, even after parenteral administration. msdvetmanual.com The liver concentrates tetracyclines from the blood and secretes them into the bile, which is then released into the small intestine. drugbank.com From there, the drug can be eliminated in the feces. drugbank.com Some tetracycline derivatives, like doxycycline (B596269), are predominantly eliminated through feces via intestinal cells rather than bile. msdvetmanual.com In rats, the transport of tetracycline into bile is an active process. nih.gov
Elimination Half-Life (t1/2) and Clearance (ClB) in Animal Models
The elimination half-life (t1/2) and clearance (ClB) of tetracyclines vary among different animal species and with different derivatives. The half-life of tetracycline is influenced by the rates of both its distribution to tissues and its ultimate elimination from the body.
In a study involving fat-tailed sheep, the elimination half-life of tetracycline administered intravenously was determined to be 3.3 hours, with a clearance rate of 0.73 ml/kg/min. psu.edu When administered orally to the same animals, the elimination half-life was longer, at 5.8 hours, while the clearance remained the same. psu.edu In gilts (young female pigs), the elimination half-life of tetracycline hydrochloride after intravascular administration was considerably longer, at 16 hours, with a total body clearance of 0.185 L/kg/h. nih.gov The differences in these values highlight the species-specific nature of tetracycline pharmacokinetics.
| Parameter | Animal Model | Route of Administration | Value |
| Elimination Half-Life (t1/2) | Fat-tailed Sheep | Intravenous | 3.3 hours |
| Fat-tailed Sheep | Oral | 5.8 hours | |
| Gilts | Intravascular | 16 hours | |
| Clearance (ClB) | Fat-tailed Sheep | Intravenous/Oral | 0.73 ml/kg/min |
| Gilts | Intravascular | 0.185 L/kg/h |
Preclinical Bioavailability Assessment
The bioavailability of tetracyclines, which is the fraction of an administered dose that reaches the systemic circulation, can be highly variable. This variability is influenced by the specific tetracycline compound, the formulation of the product, and the physiological state of the animal, including whether it has been fasted.
In fasted gilts, the oral bioavailability of tetracycline hydrochloride was found to be approximately 23%. nih.gov A study in fat-tailed sheep reported a higher oral bioavailability of around 55% for tetracycline. psu.edu Research in broiler chickens has shown that the oral bioavailability of various tetracyclines can be substantially increased by the co-administration of cyclosporine A, an efflux-pump inhibitor, suggesting that active transport mechanisms in the gut limit the absorption of these drugs. nih.gov In vitro studies have also highlighted significant variations in the dissolution and subsequent bioavailability of different commercial tetracycline products. nih.gov
| Animal Model | Tetracycline Form | Oral Bioavailability |
| Gilts | Tetracycline Hydrochloride | ~23% |
| Fat-tailed Sheep | Tetracycline | ~55% |
Pharmacodynamic Modeling in Animal Systems
Pharmacodynamic (PD) modeling in animal models aims to correlate the concentration of a drug in the body with its therapeutic effect. For antibiotics like tetracyclines, this often involves examining the relationship between pharmacokinetic parameters and the inhibition of bacterial growth.
In murine infection models, the pharmacokinetics of atypical tetracyclines like chelocardin have been evaluated to understand their efficacy. nih.gov For many tetracyclines, the ratio of the Area Under the Concentration-Time Curve (AUC) to the Minimum Inhibitory Concentration (MIC) of the target pathogen (AUC/MIC) is a key pharmacodynamic index predictive of efficacy. scispace.com For instance, in animal models of S. pneumoniae, S. aureus, and E. coli infections, a specific AUC/MIC breakpoint has been identified that correlates with successful treatment outcomes. scispace.com Mathematical models have also been used to simulate the competitive growth of susceptible and resistant E. coli strains in pigs under the influence of different tetracycline dosing regimens, providing insights into how treatment protocols can impact the development of antimicrobial resistance. nih.gov These models suggest that factors like treatment duration may have a more significant impact on resistance dynamics than dosing frequency. nih.gov
Analytical Methodologies for Tetracycline N Hexylsulfamate
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of tetracyclines from complex matrices. Its high resolving power allows for the separation of the parent drug from its degradation products and other related substances.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of tetracyclines due to its high efficiency, sensitivity, and applicability to a wide range of concentrations. nih.govnih.govnih.gov Reversed-phase HPLC is the preferred mode, typically employing C8 or C18 stationary phases. nih.govsigmaaldrich.com
The mobile phase composition is a critical factor in achieving optimal separation of tetracyclines. It usually consists of an aqueous component with an acidic pH and an organic modifier. nih.gov The acidic conditions, often achieved with oxalic acid, phosphoric acid, or trifluoroacetic acid, are necessary to suppress the ionization of the silanol (B1196071) groups on the stationary phase and to ensure the tetracycline (B611298) molecules are in a single ionic form, leading to sharper peaks and better resolution. nih.govshimadzu.com Acetonitrile and methanol (B129727) are common organic modifiers used to control the retention time of the analytes. nih.govnih.gov
Detection is most commonly performed using a UV-Visible detector, with the wavelength set at the maximum absorbance of the tetracycline chromophore, typically around 355-365 nm. nih.govmdpi.com Diode-array detection (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. nih.gov The method's validation often demonstrates good linearity, accuracy, and precision, with recoveries from various matrices generally exceeding 80%. nih.govmdpi.com
Table 1: Representative HPLC Conditions for Tetracycline Analysis
| Parameter | Conditions |
|---|---|
| Column | C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | 0.01 M Oxalic acid-acetonitrile-methanol (60:25:15, v/v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV-DAD at 365 nm nih.gov |
| Column Temp. | 35 °C sigmaaldrich.com |
| Injection Vol. | 20 µL shimadzu.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of a wide range of compounds. However, due to the low volatility and thermal lability of tetracyclines, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is mandatory to convert the non-volatile tetracycline molecules into more volatile and thermally stable derivatives. hmdb.ca
The most common derivatization procedure for compounds with active hydrogens, such as the hydroxyl and amine groups present in tetracyclines, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. hmdb.ca
The resulting TMS derivatives of tetracyclines are sufficiently volatile to be analyzed by GC-MS. The mass spectrometer provides detailed structural information, which is highly valuable for confirmatory analysis. The fragmentation patterns of the derivatives can be used to identify the specific tetracycline analogue. While powerful, the need for derivatization makes GC-MS analysis more complex and time-consuming compared to HPLC. hmdb.ca
Table 2: Predicted GC-MS Parameters for Derivatized Tetracycline Analysis
| Parameter | Conditions |
|---|---|
| Derivatization | Silylation with TMS reagent hmdb.ca |
| Column | Capillary column suitable for semi-volatile compounds |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV hmdb.ca |
| Mass Analyzer | Quadrupole eco-vector.com |
| Detection | Selected Ion Monitoring (SIM) or full scan |
Spectrophotometric Approaches
Spectrophotometric methods are often used for the quantification of tetracyclines in pharmaceutical formulations due to their simplicity, speed, and cost-effectiveness.
UV-Visible spectrophotometry is based on the principle that tetracyclines absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The characteristic absorption spectrum of tetracyclines is due to the conjugated system of their naphthacene (B114907) core. nih.gov
In aqueous solutions, tetracycline hydrochloride typically exhibits multiple absorption maxima, with a prominent peak around 360 nm. pubtexto.com This peak is often used for quantitative analysis. The method involves dissolving the sample in a suitable solvent, such as distilled water or an acidic solution, and measuring the absorbance at the wavelength of maximum absorption (λmax). pubtexto.comrdd.edu.iq The concentration is then determined using a calibration curve prepared with standard solutions. The formation of colored complexes with metal ions can also be used to shift the λmax to the visible region and enhance sensitivity. rdd.edu.iquobasrah.edu.iq For instance, reaction with concentrated sulfuric acid produces a yellow product with a λmax at 435 nm. rdd.edu.iq
Tetracyclines are intrinsically fluorescent molecules, a property that can be exploited for their sensitive detection. mdpi.comresearchgate.net The fluorescence arises from the rigid, conjugated ring system. The emission properties of tetracyclines are sensitive to their environment, including pH and the presence of metal ions. mdpi.com
The fluorescence intensity of tetracyclines can be significantly enhanced upon chelation with certain metal ions, such as zinc (Zn²⁺). mdpi.com This phenomenon, known as chelation-enhanced fluorescence (CHEF), forms the basis of highly sensitive analytical methods. The formation of a rigid complex with the metal ion restricts intramolecular rotations, which reduces non-radiative decay pathways and leads to an increase in fluorescence quantum yield. mdpi.com These methods can offer very low detection limits, making them suitable for trace analysis. mdpi.comnih.gov
While Atomic Absorption Spectrophotometry (AAS) is a technique for elemental analysis and does not directly measure the tetracycline molecule, it can be used as an indirect method to study the complexation between tetracyclines and metal ions. nih.govnih.gov
Tetracyclines are known to be potent chelating agents for a variety of metal ions. nih.gov The stoichiometry and stability constants of these metal-tetracycline complexes can be investigated using AAS. One approach involves preparing a solution with a known concentration of a metal ion and then adding the tetracycline. After the complexation reaction and subsequent separation of the complex from the unreacted metal ions (e.g., by extraction), the concentration of the remaining metal ion in the aqueous phase is determined by AAS. nih.govnih.gov The amount of metal that has formed a complex with the tetracycline can then be calculated by difference. This information is valuable for understanding the chemical behavior of tetracyclines in biological and environmental systems. For example, the formation of a 1:1 complex between tetracycline and gold (III) has been studied using this approach. nih.govnih.gov
Table 3: Summary of Spectrophotometric Methods for Tetracycline Analysis
| Method | Principle | Typical λ (nm) | Key Findings & Applications |
|---|---|---|---|
| UV-Visible | Intrinsic absorbance of the conjugated system. pubtexto.com | 360 nm (in water), 435 nm (with H₂SO₄) pubtexto.comrdd.edu.iq | Simple, rapid quantification in pharmaceutical preparations. pubtexto.com |
| Fluorescence | Intrinsic fluorescence, enhanced by metal chelation (e.g., with Zn²⁺). mdpi.com | Excitation: ~400 nm, Emission: ~520 nm | High sensitivity for trace analysis in various matrices. mdpi.comnih.gov |
| AAS (Indirect) | Measures uncomplexed metal ion concentration to determine complex stoichiometry. nih.govnih.gov | Element-specific (e.g., 242.8 nm for Au) | Elucidation of metal-tetracycline binding characteristics. nih.govnih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| Tetracycline n-hexylsulfamate |
| Tetracycline |
| Tetracycline hydrochloride |
| Acetonitrile |
| Methanol |
| Oxalic acid |
| Phosphoric acid |
| Trifluoroacetic acid |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Trimethylchlorosilane (TMCS) |
| Hexamethyldisilazane (HMDS) |
| Zinc (ion) |
| Gold (ion) |
Mass Spectrometry for Structural Elucidation and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive technique for both the structural confirmation and quantification of tetracycline derivatives, and it is the presumed method of choice for this compound. fda.gov This powerful combination allows for the separation of the analyte from complex sample components, followed by its highly specific detection based on its mass-to-charge ratio (m/z) and fragmentation patterns.
The optimization of mass spectrometer parameters is critical and includes adjusting the capillary voltage, desolvation temperature, source temperature, and gas flows (desolvation and cone gas) to maximize the ion signal. mdpi.com Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase commonly consisting of an acidified aqueous solution (e.g., with formic or oxalic acid) and an organic solvent like methanol or acetonitrile. researchgate.netorientjchem.org
Sample Preparation and Matrix Effects in Biological Samples
The analysis of this compound in biological matrices such as muscle, milk, or feathers presents significant challenges due to the complexity of these samples. researchgate.netd-nb.info Effective sample preparation is paramount to remove interfering substances, concentrate the analyte, and minimize matrix effects, which can suppress or enhance the analyte signal during ionization.
Commonly employed sample preparation techniques for tetracyclines in biological samples include:
Protein Precipitation: For samples like milk or plasma, proteins can be precipitated using organic solvents (e.g., methanol) or acids (e.g., trichloroacetic acid). researchgate.netnih.gov The supernatant is then typically filtered and can be directly injected or subjected to further cleanup.
Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up extracts and concentrating the analyte. researchgate.netshimadzu.com Polymeric reversed-phase cartridges, such as Oasis HLB, are frequently reported for the extraction of tetracyclines from various matrices. orientjchem.orgshimadzu.com The general procedure involves conditioning the cartridge, loading the sample extract, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. lcms.cz
Liquid-Liquid Extraction (LLE): While less common for recent methods, LLE can be used to partition the analyte from the aqueous sample matrix into an immiscible organic solvent.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, though more commonly associated with pesticide residue analysis, has been adapted for the extraction of veterinary drugs, including tetracyclines, from food matrices.
To mitigate matrix effects, which are a significant concern in LC-MS/MS analysis, several strategies can be employed. These include the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract to mimic the sample composition. nih.gov Another powerful approach is the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects, thereby providing more accurate quantification.
A typical extraction procedure for tetracyclines from a solid biological matrix like animal muscle or feathers might involve initial extraction with an acidic buffer (e.g., McIlvaine buffer or an oxalic acid solution) to chelate with the tetracycline molecule and improve solubility, followed by centrifugation and SPE cleanup of the resulting extract. researchgate.netd-nb.info For instance, a procedure for muscle tissue involves extraction with an oxalic acid solution, protein precipitation with trichloroacetic acid, and subsequent cleanup on a polymeric SPE cartridge. researchgate.net
Method Validation (e.g., linearity, detection limits, recovery)
The validation of any analytical method is essential to ensure its reliability, accuracy, and precision. For tetracyclines, validation is often performed according to guidelines such as those from the International Conference on Harmonisation (ICH) or Commission Decision 2002/657/EC. researchgate.netnih.gov Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.
Linearity: The linearity of the method is assessed by analyzing a series of calibration standards at different concentrations. The response (peak area) is plotted against the concentration, and a linear regression is applied. For tetracycline analysis, correlation coefficients (r²) greater than 0.99 are typically achieved, indicating a strong linear relationship. nih.govnih.gov
Detection and Quantification Limits: The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov These are often determined based on the signal-to-noise ratio (S/N), with an S/N of 3 for LOD and 10 for LOQ being common criteria. nih.govnih.gov
Recovery: Recovery experiments are performed to evaluate the efficiency of the extraction procedure. This is done by spiking a blank matrix with a known concentration of the analyte and comparing the measured concentration to the theoretical concentration. For tetracyclines, recovery values are often in the range of 70-110%. researchgate.netd-nb.info For example, a method for tetracyclines in muscle tissue reported recoveries between 91.8% and 103.6%. researchgate.net
The table below presents typical validation parameters reported for the analysis of various tetracyclines in different matrices, which would be analogous to the expected performance of a validated method for this compound.
Table 1: Representative Method Validation Data for Tetracycline Analysis
| Parameter | Tetracycline | Oxytetracycline (B609801) | Chlortetracycline (B606653) | Matrix | Method | Reference |
| Linearity (Range) | 0.09–1 µg/mL | 0.09–1 µg/mL | 0.09–1 µg/mL | Milk | HPLC-DAD | nih.gov |
| Correlation (r²) | > 0.9998 | > 0.9998 | > 0.9998 | Milk | HPLC-DAD | nih.gov |
| LOD | 24 µg/kg | 40 µg/kg | 35 µg/kg | Feed | LC-MS/MS | nih.gov |
| LOQ | 40 µg/kg | 60 µg/kg | 47 µg/kg | Feed | LC-MS/MS | nih.gov |
| Recovery (%) | 72.2-101.8 | 72.2-101.8 | 72.2-101.8 | Medicated Feed | HPLC-DAD | d-nb.info |
| Recovery (%) | 91.8-103.6 | 91.8-103.6 | 91.8-103.6 | Muscle | LC-MS/MS | researchgate.net |
Concluding Perspectives and Future Research Directions
Summary of Current Preclinical Understanding of Tetracycline (B611298) N-Hexylsulfamate
A comprehensive preclinical profile for Tetracycline N-hexylsulfamate has not yet been established in the available scientific literature. The understanding of its biological activity is largely extrapolated from the well-documented mechanism of action of its parent compound, tetracycline. It is hypothesized that, like other tetracyclines, it would inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. The addition of the N-hexylsulfamate group at a specific position on the tetracycline scaffold is a chemical modification, and its precise impact on antimicrobial potency, spectrum, and pharmacokinetic properties remains to be thoroughly investigated. The rationale for such a modification would likely be to enhance certain properties, such as solubility, cell permeability, or to circumvent existing tetracycline-specific resistance mechanisms. However, without dedicated studies, any assumptions about its efficacy or spectrum of activity remain theoretical.
Strategies for Further Optimizing this compound Derivatives
The optimization of this compound would be a critical step in its development as a potential therapeutic agent. This would involve systematic medicinal chemistry efforts to enhance its desirable properties while minimizing any potential liabilities.
Exploration of Diverse Sulfamate (B1201201) Substituents
A key strategy for optimizing this class of compounds would be the synthesis and evaluation of a library of analogs with varied sulfamate substituents. The n-hexyl group in this compound provides a starting point, but exploring a range of alkyl and aryl substituents on the sulfamate nitrogen could significantly impact the compound's biological activity. For instance, varying the length and branching of the alkyl chain, or introducing cyclic or aromatic moieties, could modulate the compound's lipophilicity, which in turn influences its ability to penetrate bacterial cell membranes. Furthermore, the electronic properties of the substituent could affect the acidity of the sulfamate proton and its ability to interact with biological targets.
Targeting Specific Resistance Mechanisms through Structural Modification
A major challenge for tetracycline antibiotics is the prevalence of bacterial resistance, primarily through efflux pumps and ribosomal protection proteins. Future structural modifications of this compound would likely focus on designing derivatives that can evade these resistance mechanisms. This could involve steric hindrance at positions that interact with efflux pumps or modifications that enhance binding to the ribosome even in the presence of ribosomal protection proteins. The N-hexylsulfamate moiety itself might already contribute to circumventing some resistance mechanisms, a hypothesis that requires experimental validation.
Potential for Combination Therapies with this compound
Investigating the use of this compound in combination with other antimicrobial agents could be a promising strategy to enhance its efficacy and combat resistance. For example, combining it with a beta-lactamase inhibitor or an agent that targets a different bacterial pathway could result in synergistic effects. Another potential combination could be with an efflux pump inhibitor, which would block the primary mechanism of tetracycline resistance in many bacteria, thereby restoring the activity of this compound.
Advanced Preclinical Modeling and Simulation Studies
To accelerate the drug discovery and development process, advanced preclinical modeling and simulation studies would be invaluable. Molecular docking simulations could be employed to predict the binding affinity of this compound and its derivatives to the bacterial ribosome. These computational models could provide insights into the key molecular interactions and guide the design of more potent analogs. Furthermore, pharmacokinetic and pharmacodynamic (PK/PD) modeling could help in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and predict its in vivo behavior.
Integration of Chemo-informatics and Artificial Intelligence in this compound Research
Q & A
Q. How can researchers validate the structural integrity of Tetracycline n-hexylsulfamate during synthesis?
Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to confirm the n-hexylsulfamate substitution at the tetracycline backbone. Compare proton and carbon-13 NMR spectra with reference standards of unmodified tetracycline derivatives (e.g., tetracycline hydrochloride ). High-performance liquid chromatography (HPLC) with a C18 column and a mobile phase containing hexanesulfonic acid (adjusted to pH 2.0) can resolve impurities or degradation products . Mass spectrometry (MS) further verifies molecular weight and fragmentation patterns.
Q. What in vitro assays are suitable for assessing this compound’s antibacterial activity?
Methodological Answer: Conduct minimum inhibitory concentration (MIC) assays using standardized broth microdilution protocols (CLSI guidelines). Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, including tetracycline-resistant isolates. Use tetracycline hydrochloride as a control to compare efficacy shifts caused by the n-hexylsulfamate modification . Include chelating agents (e.g., Mg²⁺) in media to evaluate if metal ion depletion alters activity, as tetracyclines are known to bind divalent cations .
Q. How should stability studies be designed for this compound in aqueous solutions?
Methodological Answer: Perform accelerated degradation studies under varying pH (4.0–8.0), temperature (25–40°C), and light exposure. Monitor degradation via UV-Vis spectroscopy (λ = 360 nm, characteristic of tetracycline derivatives) and HPLC. Include stability-indicating methods to differentiate between hydrolysis of the sulfamate group and tetracycline ring oxidation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s efficacy data across bacterial strains?
Methodological Answer: Combine transcriptomic analysis (RNA-seq) with phenotypic assays. For strains showing divergent susceptibility, profile efflux pump gene expression (e.g., tetA, mexB) and ribosomal protection proteins (e.g., tetM). Use knockout mutants (e.g., ΔgalE or ΔtseB) to assess if specific metabolic pathways modulate hypersensitivity, as seen in Bacillus subtilis models . Cross-reference with tetracycline’s membrane depolarization effects, which may explain strain-specific responses .
Q. How can researchers model this compound’s environmental persistence in soil ecosystems?
Methodological Answer: Adapt adsorption studies using bentonite hydrogels modified with chitosan or copper ions to simulate soil interactions . Measure adsorption isotherms (Langmuir/Freundlich models) and assess biodegradation via LC-MS/MS. Couple with metagenomic sequencing of tetracycline-resistant genes (tetW, tetO) in soil microcosms to evaluate resistance gene enrichment .
Q. What advanced imaging techniques elucidate this compound’s subcellular localization in bacterial cells?
Methodological Answer: Employ fluorescence microscopy with GFP-tagged membrane proteins (e.g., TseB in B. subtilis) to track colocalization . Use super-resolution imaging (STORM/PALM) to visualize compound accumulation at division septa or ribosomes. Validate with autoradiography using radiolabeled ³H-Tetracycline n-hexylsulfamate .
Data Contradiction Analysis
Q. How to address discrepancies in MIC values between planktonic vs. biofilm-associated bacteria?
Methodological Answer: Biofilm-specific resistance often arises from extracellular polymeric substance (EPS) sequestration. Use confocal microscopy with LIVE/DEAD staining to quantify biofilm penetration. Supplement assays with EPS disruptors (e.g., DNase I, proteases) and compare MIC shifts. Test synergy with β-lactams or aminoglycosides to overcome biofilm-mediated tolerance .
Q. Why does this compound show reduced activity in low-Mg²⁺ media despite its chelation properties?
Methodological Answer: Low Mg²⁺ may impair bacterial membrane integrity, paradoxically enhancing passive diffusion of hydrophobic derivatives. Conduct ion supplementation assays (Mg²⁺, Ca²⁺) with membrane potential dyes (e.g., DiOC₂) to correlate depolarization with uptake . Contrast with unmodified tetracycline, which relies more heavily on active transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
